molecular formula C19H21NO4S B2382362 ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 924824-34-0

ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2382362
CAS RN: 924824-34-0
M. Wt: 359.44
InChI Key: CVWLKUPYKKUNQI-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO4S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds structurally related to ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate have been investigated for their potential in overcoming drug resistance in cancer cells. For instance, Das et al. (2009) highlighted the importance of structure-activity relationship studies in developing compounds that mitigate drug resistance and synergize with various cancer therapies, particularly in leukemia cells. A specific compound, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, demonstrated low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, showcasing its potential as a candidate for treating cancers with multiple drug resistance (Das et al., 2009).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of chromene derivatives, which share a core structural motif with this compound. Boominathan et al. (2011) reported on the efficient one-pot, atom economical synthesis of densely functionalized 4H-chromene derivatives, which are medicinally promising due to their potential biological activities (Boominathan et al., 2011).

Another study by Duan et al. (2013) detailed the synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates through a one-pot multicomponent reaction. This synthesis route highlights the versatility and chemical reactivity of chromene derivatives in creating complex molecules with potential therapeutic applications (Duan et al., 2013).

properties

IUPAC Name

ethyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-4-23-19(22)16-11(2)12(3)25-18(16)20-17(21)14-9-13-7-5-6-8-15(13)24-10-14/h5-8,14H,4,9-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWLKUPYKKUNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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